molecular formula C6H8N2OS B7810682 N'-hydroxy-5-methylthiophene-2-carboximidamide CAS No. 372106-90-6

N'-hydroxy-5-methylthiophene-2-carboximidamide

Cat. No.: B7810682
CAS No.: 372106-90-6
M. Wt: 156.21 g/mol
InChI Key: DTDGFBGUTVYRSL-UHFFFAOYSA-N
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Description

N’-hydroxy-5-methylthiophene-2-carboximidamide is a chemical compound with the molecular formula C6H8N2OS It is characterized by a thiophene ring substituted with a methyl group and a carboximidamide group, which is further modified by an N’-hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-5-methylthiophene-2-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methylthiophene-2-carboxylic acid.

    Amidation: The carboxylic acid is converted to the corresponding carboximidamide through reaction with an appropriate amine, such as hydroxylamine, under dehydrating conditions.

    Hydroxylation: The resulting carboximidamide is then hydroxylated to introduce the N’-hydroxy group, often using hydroxylamine or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of N’-hydroxy-5-methylthiophene-2-carboximidamide may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-5-methylthiophene-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the N’-hydroxy group to an amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-5-methylthiophene-2-carboxamide, while reduction could produce 5-methylthiophene-2-carboximidamide.

Scientific Research Applications

N’-hydroxy-5-methylthiophene-2-carboximidamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N’-hydroxy-5-methylthiophene-2-carboximidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The N’-hydroxy group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methylthiophene-2-carboximidamide: Lacks the N’-hydroxy group, resulting in different reactivity and biological properties.

    N’-hydroxythiophene-2-carboximidamide: Similar structure but without the methyl group, affecting its steric and electronic characteristics.

    N’-hydroxy-5-ethylthiophene-2-carboximidamide: An ethyl group instead of a methyl group, leading to variations in physical and chemical properties.

Uniqueness

N’-hydroxy-5-methylthiophene-2-carboximidamide is unique due to the presence of both the N’-hydroxy group and the methyl-substituted thiophene ring. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

372106-90-6

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

N'-hydroxy-5-methylthiophene-2-carboximidamide

InChI

InChI=1S/C6H8N2OS/c1-4-2-3-5(10-4)6(7)8-9/h2-3,9H,1H3,(H2,7,8)

InChI Key

DTDGFBGUTVYRSL-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(S1)/C(=N/O)/N

SMILES

CC1=CC=C(S1)C(=NO)N

Canonical SMILES

CC1=CC=C(S1)C(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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